molecular formula C27H23BrN6O3S B2414034 1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone CAS No. 899348-67-5

1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone

Cat. No. B2414034
CAS RN: 899348-67-5
M. Wt: 591.48
InChI Key: UBWHLAQIECRVON-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone” is a complex organic molecule. It contains a triazoloquinazolinone core, which is a type of heterocyclic compound . These types of compounds are often found in both natural and synthetic biologically active compounds .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with molecular formula C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific structure of “1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone” would require more detailed analysis.


Chemical Reactions Analysis

The chemical reactions involving triazoloquinazolinone compounds can be complex and varied. The derivatization of the triazole ring is based on the phenomenon of bioisosteres, in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .

Scientific Research Applications

Anti-HIV-1 Potential

While not directly related to UT-B inhibition, indole derivatives (including UTBinh-14) have shown promise in anti-HIV-1 research. Molecular docking studies suggest their potential as anti-HIV agents .

Triazoloquinazolinone Scaffold

The triazoloquinazolinone scaffold, to which UTBinh-14 belongs, is a versatile template for biologically active compounds. Here’s why:

Triazole-Fused Pyrazines and Pyridazines

UTBinh-14 contains a triazole ring, which is relevant to the synthesis of triazole-fused pyrazines and pyridazines. Key points:

Future Directions

The future directions for research on “1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone” and similar compounds could involve the development of more effective and potent medicinal agents . This could include further exploration of their antimicrobial properties, as well as their potential uses in other areas of medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

1-[4-[4-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BrN6O3S/c1-18(35)19-6-10-21(11-7-19)32-14-16-33(17-15-32)25-23-4-2-3-5-24(23)34-26(29-25)27(30-31-34)38(36,37)22-12-8-20(28)9-13-22/h2-13H,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWHLAQIECRVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone

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